REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH:12](O)=O>>[CH3:11][C:9]1[CH:10]=[C:2]2[C:3]([C:4](=[O:5])[NH:6][CH:12]=[N:1]2)=[CH:7][CH:8]=1
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)N)C=CC(=C1)C
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Name
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|
Quantity
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120 mL
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Type
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reactant
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Smiles
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C(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to RT
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Type
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CUSTOM
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Details
|
the volatiles were removed under reduced pressure
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Type
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WASH
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Details
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The residue was then washed carefully with aqueous saturated sodium bicarbonate
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Type
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CUSTOM
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Details
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The tan solid was then dried in a vacuum oven at 45° C. overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
|
product
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Smiles
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CC1=CC=C2C(NC=NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |